Methyl-2-deoxy-beta-D-ribofuranoside diacetate

Description

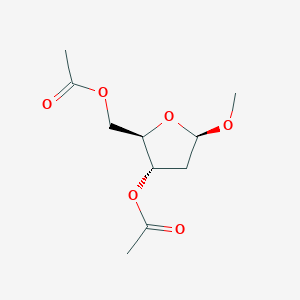

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,5R)-3-acetyloxy-5-methoxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O6/c1-6(11)14-5-9-8(15-7(2)12)4-10(13-3)16-9/h8-10H,4-5H2,1-3H3/t8-,9+,10+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNZXGFEXJLTGC-IVZWLZJFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)OC)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)OC)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Advanced Synthetic Transformations

Once synthesized, Methyl-2-deoxy-beta-D-ribofuranoside diacetate can be utilized as a versatile building block in more complex synthetic endeavors.

Glycosylation Reactions for Nucleoside Analog and Glycoconjugate Synthesis

While this compound itself is a glycoside, the diacetylated 2-deoxyribofuranosyl moiety can be transferred to other nucleophiles, particularly in the synthesis of nucleoside analogs. By converting the anomeric methoxy (B1213986) group into a better leaving group, such as a halide or a thioether, the diacetylated sugar can act as a glycosyl donor.

For instance, treatment with a Lewis acid in the presence of a silylated nucleobase can lead to the formation of a new C-N glycosidic bond, a key step in nucleoside synthesis. The stereochemical outcome of such reactions is again highly dependent on the reaction conditions. The use of 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride, a related diacylated donor, in the glycosylation of purine sodium salts has been shown to proceed with high β-selectivity. researchgate.net This suggests that diacylated 2-deoxyribofuranosyl donors can be effective in stereoselective nucleoside synthesis.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods offer an attractive alternative to purely chemical syntheses, often providing high regio- and stereoselectivity under mild reaction conditions. Enzymes such as nucleoside phosphorylases and transglycosylases can be employed for the synthesis of 2'-deoxynucleosides.

In a typical chemoenzymatic approach, a pre-synthesized sugar donor, which could potentially be derived from this compound, is coupled with a nucleobase acceptor. For example, nucleoside 2'-deoxyribosyltransferases can catalyze the transfer of the 2-deoxyribosyl moiety from a donor nucleoside to an acceptor base. While direct enzymatic synthesis of this compound is not a common strategy, enzymatic methods are highly valuable for its subsequent use in the synthesis of nucleoside analogs. nih.govrsc.org For instance, a one-pot enzymatic synthesis of 2'-deoxy-β-D-ribonucleosides of various purine analogs has been demonstrated using 2-deoxy-D-ribose as the starting material, highlighting the power of biocatalysis in this field. researchgate.net

Advanced Spectroscopic and Analytical Research Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. For Methyl-2-deoxy-beta-D-ribofuranoside diacetate, NMR provides precise information on atomic connectivity and spatial arrangements.

The definitive structure of this compound is established through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. 1D spectra, such as ¹H and ¹³C NMR, identify the distinct chemical environments of hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum reveals the chemical shifts and spin-spin coupling patterns of the protons. For instance, the anomeric proton (H1') typically appears as a distinct signal, and its coupling constant with adjacent protons provides information about its orientation. The protons of the two acetate (B1210297) groups and the methyl group of the glycoside also show characteristic singlet signals.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom, including the carbonyl carbons of the acetate groups and the carbons of the furanose ring.

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are indispensable for unambiguous assignment. COSY experiments establish proton-proton coupling networks, allowing for the tracing of connectivity within the furanose ring. HSQC spectra correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra. These combined techniques allow for the complete and unambiguous elucidation of the molecular framework. ethernet.edu.et

Below is a table of typical, representative ¹H and ¹³C NMR chemical shifts for a similar compound, Methyl 5-O-acetyl-2,3-O-isopropylidene-β-d-ribofuranoside, which illustrates the type of data obtained. nih.gov

Interactive Table 1: Representative ¹H and ¹³C NMR Data

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling Constants (J, Hz) |

|---|---|---|---|

| 1 | 4.97 | 109.64 | s |

| 2 | 4.59 | 85.43 | d, J=5.86 |

| 3 | 4.66 | 82.12 | dd, J=5.86, 0.73 |

| 4 | 4.35 | 84.48 | td, J=7.69, 6.59, 1.10 |

| 5 | 4.11 | 64.87 | dd, J=7.69, 11.35 |

| 5' | 4.09 | - | dd, J=6.59, 11.35 |

| OCH₃ | 3.31 | 55.14 | s |

| OAc (CH₃) | 2.08 | 21.01 | s |

| OAc (C=O) | - | 170.76 | - |

Data is for Methyl 5-O-acetyl-2,3-O-isopropylidene-β-d-ribofuranoside as a representative example. nih.gov

For a more profound understanding of molecular geometry and bonding, ¹³C-enrichment studies coupled with the analysis of spin-coupling constants (J-coupling) are employed. While natural abundance ¹³C NMR is sufficient for basic structural assignment, isotopic enrichment allows for the measurement of ¹³C-¹³C and long-range ¹³C-¹H coupling constants, which are otherwise difficult to detect.

These coupling constants are highly sensitive to the dihedral angles that define the molecular conformation. For example, three-bond ¹³C-¹H coupling constants (³JCH) follow a Karplus-type relationship, where their magnitude depends on the torsional angle between the coupled nuclei. Analysis of these values provides critical restraints for computational models, leading to a more accurate depiction of the molecule's solution-state conformation. This technique has been applied to related compounds like Methyl 2-Deoxy-β-d-erythro-pentofuranoside to gain detailed insights into their structure and conformation. scispace.com

The five-membered furanose ring is inherently flexible and does not adopt a single planar conformation. Instead, it exists in a dynamic equilibrium between various puckered forms, a phenomenon described by the concept of pseudorotation. nih.gov The conformation of the ring can be described by two parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τm).

The primary conformations for furanose rings are the envelope (E) and twist (T) forms, often categorized into two major regions on the pseudorotational wheel: North (N-type, C3'-endo) and South (S-type, C2'-endo). The populations of these conformers can be determined by analyzing the vicinal proton-proton coupling constants (³JHH) within the sugar ring. rsc.org

Vibrational Spectroscopy for Molecular Dynamics and Interactions

Vibrational spectroscopy probes the quantized vibrational states of a molecule. These techniques are sensitive to bond strengths, molecular geometry, and intermolecular interactions, providing a detailed picture of molecular dynamics.

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the polarizability of the molecule.

For this compound, the IR spectrum would show strong absorption bands corresponding to the C=O stretching of the two acetate groups (typically around 1740-1750 cm⁻¹), as well as C-O stretching vibrations from the ester and ether linkages. rsc.org The C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups would also be prominent.

Raman spectroscopy provides similar information but is particularly useful for studying skeletal vibrations of the furanose ring and symmetric vibrations that may be weak in the IR spectrum. nih.gov A comprehensive vibrational analysis often combines both techniques with computational methods, such as Density Functional Theory (DFT), to achieve an unambiguous assignment of the observed vibrational modes. nih.gov

Interactive Table 2: Key Vibrational Modes in Related Furanosides

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Description |

|---|---|---|---|

| O-H Stretch | 3200-3600 | 3200-3600 | Present in parent compound, absent in diacetate |

| C-H Stretch | 2800-3000 | 2800-3000 | Stretching of C-H bonds in methyl and furanose ring |

| C=O Stretch | 1740-1750 | 1740-1750 | Carbonyl stretch from acetate groups |

| C-H Bend | 1400-1600 | 1400-1600 | Bending/scissoring of CH₂ and CH₃ groups |

| C-O Stretch | 1000-1300 | 1000-1300 | Stretching of C-O bonds in esters and ethers |

| Ring Vibrations | 400-900 | 400-900 | Out-of-plane bending and puckering of the furanose ring |

Frequency ranges are representative and based on data from related furanoside structures. rsc.orgnih.gov

Inelastic Neutron Scattering (INS) is a powerful technique for studying molecular vibrations and dynamics, particularly those involving hydrogen atoms. nih.gov Unlike optical spectroscopies (IR and Raman), INS has no selection rules, meaning all vibrational modes can potentially be observed. nih.gov Furthermore, the scattering cross-section of hydrogen is significantly larger than that of other elements like carbon or oxygen, making INS exceptionally sensitive to hydrogen motions. tum.de

An INS study of a related compound, methyl-β-D-ribofuranoside, revealed detailed information about its dynamics. nih.gov The low-energy region of the spectrum (below 400 cm⁻¹) is dominated by collective lattice vibrations and the rotation of functional groups. The mid-energy region shows out-of-plane bending motions of the furanose ring, while the high-energy region contains the C-H and O-H stretching modes. nih.gov Such analysis provides invaluable data for validating force fields used in molecular dynamics simulations and for understanding low-frequency motions, such as ring puckering and methyl group rotations, which are often difficult to access with other methods. tum.deresearchgate.net

Mass Spectrometry (MS and HR-MS) for Precise Molecular Characterization

Mass spectrometry serves as a cornerstone analytical technique for the structural elucidation and precise molecular weight determination of "this compound". High-Resolution Mass Spectrometry (HR-MS) is particularly crucial for confirming the elemental composition of the molecule with high accuracy, a critical step in unequivocally identifying the compound.

For "this compound" (Molecular Formula: C₁₀H₁₆O₆), the exact mass can be calculated. HR-MS analysis, typically using soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (TOF), would be expected to detect the molecule as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The measured mass-to-charge ratio (m/z) of these ions allows for the experimental confirmation of the compound's elemental formula.

| Ion Species | Theoretical m/z |

|---|---|

| [M] | 232.0947 |

| [M+H]⁺ | 233.1020 |

| [M+Na]⁺ | 255.0839 |

| [M+K]⁺ | 271.0578 |

Tandem mass spectrometry (MS/MS) experiments provide further structural confirmation through controlled fragmentation of a selected precursor ion. The fragmentation pattern of acetylated glycosides is well-understood and typically involves the sequential loss of neutral molecules or radicals. glycopedia.eu For "this compound", the primary fragmentation pathways would likely involve:

Loss of acetic acid: A common fragmentation for acetate esters, resulting in a neutral loss of 60.0211 Da.

Loss of an acetoxyl radical: Resulting in a loss of 59.0133 Da. glycopedia.eu

Cleavage of the glycosidic bond: Loss of the methoxy (B1213986) group (CH₃O·), a loss of 31.0184 Da.

Ring fragmentation: Cleavage of the furanoside ring itself, yielding characteristic ions that can help confirm the core structure.

These fragmentation patterns provide a detailed fingerprint of the molecule, confirming the presence of the two acetate groups, the methyl glycoside, and the deoxyribofuranoside core.

Chromatographic Methods in Reaction Monitoring and Purification Research

Chromatographic techniques are indispensable tools in the synthesis and isolation of "this compound". They are employed for both real-time monitoring of the chemical reaction and for the subsequent purification of the final product to a high degree of purity.

Reaction Monitoring with Thin-Layer Chromatography (TLC)

The acetylation of Methyl-2-deoxy-beta-D-ribofuranoside to its diacetate derivative is typically monitored using Thin-Layer Chromatography (TLC) on silica (B1680970) gel plates. scribd.comcdnsciencepub.com Silica gel is a polar stationary phase. As the reaction progresses, the polarity of the compounds in the reaction mixture changes significantly. The starting material, with two free hydroxyl groups, is highly polar and will adhere strongly to the silica gel, resulting in a low Retention factor (Rƒ) value. The final diacetate product, with its hydroxyl groups masked by nonpolar acetyl groups, is much less polar and will travel further up the TLC plate, exhibiting a higher Rƒ value. cdnsciencepub.com Mono-acetylated intermediates would have intermediate polarity and Rƒ values. By spotting the reaction mixture on a TLC plate alongside the starting material at various time points, the consumption of the reactant and the formation of the product can be visually tracked. youtube.com

| Compound | Relative Polarity | Expected Rƒ Value* |

|---|---|---|

| Methyl-2-deoxy-beta-D-ribofuranoside (Starting Material) | High | Low (e.g., 0.2) |

| Mono-acetylated Intermediate | Medium | Intermediate (e.g., 0.5) |

| This compound (Product) | Low | High (e.g., 0.8) |

*Rƒ values are illustrative and depend on the specific solvent system used (e.g., ethyl acetate/hexane).

Purification by Column Chromatography

Following the completion of the reaction, the crude product mixture is purified using flash column chromatography, most commonly with silica gel as the stationary phase. teledynelabs.com The principle is the same as for TLC: separation based on polarity. A solvent system (mobile phase), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is chosen to achieve good separation between the desired diacetate product and any remaining starting material, reagents, or byproducts. The less polar diacetate product elutes from the column faster than the more polar impurities. teledynelabs.comresearchgate.net Fractions are collected and analyzed by TLC to identify those containing the pure product.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The final assessment of the purity of the isolated "this compound" is often performed using High-Performance Liquid Chromatography (HPLC). jst.go.jpnih.gov For acetylated nucleoside derivatives, reversed-phase HPLC (using a nonpolar stationary phase like C18) is a common method. nih.govumich.edu A polar mobile phase, such as a gradient of water and acetonitrile (B52724) or methanol, is used. In this system, the relatively nonpolar diacetate product would be retained longer on the column than any highly polar impurities, and its purity can be quantified by integrating the area of its corresponding peak in the chromatogram.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Mechanistic Elucidation and Stereoselectivity Prediction

Density Functional Theory (DFT) has become a powerful tool for elucidating the mechanisms of glycosylation reactions and predicting their stereochemical outcomes. In the context of furanosides, DFT calculations can model the transition states of glycosylation reactions, providing valuable information on the factors that govern the formation of α or β linkages.

For furanoside derivatives, the stereoselectivity of glycosylation is often rationalized using models like the Woerpel model, which considers the conformational preferences of the oxocarbenium ion intermediate. DFT calculations have been employed to refine and validate these models by providing a quantitative measure of the energy differences between various transition states. For instance, studies on the glycosylation of furanosides have used DFT to investigate the influence of protecting groups, such as acetates, on the stereochemical outcome. The calculations can reveal how the electronic and steric properties of the acetate (B1210297) groups affect the stability of the transition states leading to the different anomers.

While specific DFT studies on Methyl-2-deoxy-beta-D-ribofuranoside diacetate are not abundant in the literature, data from analogous compounds provide insight. For example, DFT calculations on related furanoside systems have shown that the presence of an acetyl group at C3 can influence the facial selectivity of the incoming nucleophile.

Table 1: Illustrative DFT-Calculated Energy Differences for Glycosylation Transition States of an Acetylated Furanoside Model

| Transition State | Relative Energy (kcal/mol) | Predicted Major Product |

| TS-axial (leading to α-anomer) | 0.0 | α-anomer |

| TS-equatorial (leading to β-anomer) | +1.5 |

Note: This data is illustrative and based on general findings for acetylated furanosides.

Molecular Dynamics and Conformational Analysis of Furanoside Systems

The five-membered furanose ring is inherently flexible, adopting a range of conformations described by pseudorotation. Molecular dynamics (MD) simulations are a key computational technique for exploring the conformational landscape of furanosides in different environments. These simulations can predict the preferred puckering of the furanose ring and the orientation of its substituents, including the acetate groups in this compound.

The conformational preferences of the furanose ring are crucial for its biological activity and its reactivity in chemical synthesis. Understanding the conformational landscape through MD simulations can aid in the design of furanoside-based molecules with specific shapes and properties.

Table 2: Common Furanose Ring Conformations and their Pseudorotation Phase Angles

| Conformation Type | Pseudorotation Phase Angle (P) |

| North (N) | 0° ± 18° |

| East (E) | 90° ± 18° |

| South (S) | 180° ± 18° |

| West (W) | 270° ± 18° |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, including DFT and ab initio methods, are essential for understanding the electronic structure and reactivity of this compound. These calculations can provide information on molecular orbital energies, charge distributions, and electrostatic potentials, which are key determinants of a molecule's chemical behavior.

The presence of electron-withdrawing acetate groups is expected to have a significant impact on the electronic properties of the furanoside ring. Quantum chemical calculations can quantify this effect, for instance, by calculating the partial atomic charges on the ring atoms. These calculations can help to predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack.

Furthermore, these methods can be used to analyze the nature of the glycosidic bond and the anomeric effect in furanosides. The calculated electronic properties can be correlated with experimental data, such as NMR chemical shifts, to validate the computational models and provide a more complete picture of the molecule's structure and reactivity.

Table 3: Illustrative Calculated Mulliken Atomic Charges for a Methyl-2-deoxy-beta-D-ribofuranoside Model (with and without Acetylation)

| Atom | Charge (without Acetates) | Charge (with Acetates) |

| C1 | +0.25 | +0.30 |

| O4 (ring) | -0.45 | -0.42 |

| C3 | +0.15 | +0.20 |

| C5 | +0.10 | +0.15 |

Note: This data is illustrative and intended to show the general electronic effect of acetylation.

Modeling of Intermolecular Interactions and Crystal Packing

The way molecules of this compound pack in a crystal is determined by a complex interplay of intermolecular interactions. Computational modeling can be used to predict and analyze these packing arrangements. Techniques such as Hirshfeld surface analysis can visualize and quantify the different types of intermolecular contacts within the crystal lattice.

Computational energy calculations can be used to determine the lattice energy of a crystal, providing a measure of its stability. By comparing the energies of different possible packing arrangements, it is possible to predict the most likely crystal structure. Understanding the crystal packing is important for controlling the physical properties of the solid material, such as its solubility and melting point.

Table 4: Common Intermolecular Interactions in Acetylated Carbohydrate Crystals

| Interaction Type | Description | Typical Energy (kcal/mol) |

| C-H···O Hydrogen Bond | Interaction between a C-H donor and an acetyl carbonyl oxygen acceptor. | 1-4 |

| van der Waals Forces | Dispersive and repulsive forces between non-bonded atoms. | Variable |

| Dipole-Dipole Interactions | Electrostatic interactions between polar acetyl groups. | 1-5 |

Applications As a Research Tool and Synthetic Synthon

Precursor for Advanced Nucleoside Analogs (Non-Clinical Focus)

In chemical biology and molecular biology research, nucleoside analogs are indispensable tools for studying the structure and function of nucleic acids and the enzymes that interact with them. The synthesis of these analogs often begins with modified sugar precursors. Methyl-2-deoxy-beta-D-ribofuranoside diacetate serves as a key starting material for such syntheses, providing a stable yet adaptable 2-deoxyribose framework.

The creation of modified deoxyribonucleotides for use as research probes—for example, in studying DNA-protein interactions or as fluorescent markers—relies on the precise chemical synthesis of nucleoside analogs. nih.gov The general synthetic route involves coupling a protected sugar moiety with a desired nucleobase (natural or modified).

This compound is an ideal precursor for the sugar component in this process. The acetyl protecting groups at the C3 and C5 positions ensure that the coupling reaction occurs specifically at the anomeric center (C1). To be used in such a synthesis, the anomeric methyl glycoside must first be converted into a more reactive glycosyl donor with a better leaving group, such as a glycosyl halide (e.g., bromide) or a trichloroacetimidate. Once the protected 2-deoxyribose donor is formed, it can be coupled with a wide variety of nucleobases to generate the desired nucleoside analog. Following the coupling reaction, the acetyl groups are removed under mild basic conditions to yield the final modified nucleoside. This product can then be chemically phosphorylated to produce the corresponding deoxyribonucleotide probe. madridge.org

| Step | Description | Purpose of Acetyl Groups |

| 1. Activation | The anomeric methyl group of this compound is replaced with a better leaving group (e.g., bromide). | Protect the C3 and C5 hydroxyls from participating in side reactions during activation. |

| 2. Glycosylation | The activated sugar (glycosyl donor) is coupled with a heterocyclic base. | Ensure the base couples only at the anomeric carbon (C1). |

| 3. Deprotection | The acetyl groups at C3 and C5 are removed. | Regenerate the free hydroxyl groups necessary for the final nucleoside structure and subsequent phosphorylation. |

| 4. Phosphorylation | A phosphate (B84403) group is added, typically at the 5'-position, to form the final nucleotide probe. | N/A (acetyl groups already removed). |

The development of advanced gene editing technologies like CRISPR and highly specific molecular diagnostic tools often requires synthetic oligonucleotides with modified backbones or bases to enhance their stability, specificity, or functionality. For instance, modified guide RNAs in CRISPR systems or the probes used in diagnostic assays like quantitative PCR (qPCR) and fluorescence in situ hybridization (FISH) can benefit from altered sugar moieties. researchgate.netnih.gov

While standard oligonucleotides are synthesized using phosphoramidites of the natural 2'-deoxynucleosides, the synthesis of research-grade oligonucleotides with unnatural modifications often starts from custom-synthesized nucleoside analogs. chemie-brunschwig.ch this compound can serve as a foundational building block for creating these custom 2'-deoxyribose-modified phosphoramidites. By manipulating the protected sugar, chemists can introduce labels, cross-linking agents, or other functional groups that are ultimately incorporated into a synthetic oligonucleotide. These specialized oligonucleotides are then used in a research context to probe biological systems, validate new diagnostic methods, or explore novel gene editing strategies.

Building Block in Complex Carbohydrate Synthesis

The field of glycobiology investigates the crucial roles of complex carbohydrates (oligosaccharides) and their conjugates with proteins (glycoproteins) and lipids (glycolipids). Access to structurally defined oligosaccharides is essential for this research, but their chemical synthesis is challenging due to the need for precise control over the stereochemistry of the glycosidic linkages.

The synthesis of oligosaccharides involves the sequential addition of monosaccharide units. This process requires a "glycosyl donor" (the incoming sugar, activated at its anomeric center) and a "glycosyl acceptor" (the growing chain, with a free hydroxyl group). The lack of a directing group at the C2 position of 2-deoxy sugars makes stereocontrol during glycosylation particularly difficult. nih.govacs.org

This compound can be converted into a glycosyl donor for the introduction of a 2-deoxy-beta-D-ribofuranoside unit into a carbohydrate chain. After activation of the anomeric center, the resulting donor can be reacted with a partially protected sugar acceptor. The diacetate protection on the donor ensures that only the anomeric position reacts. The resulting disaccharide, which now contains a 2-deoxyribose unit, can be further elaborated to build more complex oligosaccharides used in glycobiology research to study carbohydrate-binding proteins like lectins or carbohydrate-processing enzymes. ccsenet.org

The utility of a carbohydrate building block is greatly enhanced by the ability to selectively modify its individual hydroxyl groups. In the case of this compound, the hydroxyl groups are already functionalized as acetates. The key synthetic challenge, therefore, becomes the selective de-functionalization or deprotection of one acetate (B1210297) group in the presence of the other.

Selective deacetylation can be achieved using carefully controlled reaction conditions or specific reagents. For example, enzymatic methods or the use of organometallic catalysts can sometimes favor the removal of the primary C5 acetate over the secondary C3 acetate, or vice versa. thieme-connect.comresearchgate.net Such a selective deprotection strategy yields a monosaccharide with a single free hydroxyl group, making it a valuable glycosyl acceptor. This allows for the precise formation of a glycosidic bond at a specific position, which is a fundamental requirement for the controlled synthesis of complex oligosaccharides.

| Method | Reagent/Catalyst | Selectivity |

| Mild Acidic Transesterification | Catalytic Acetyl Chloride in Methanol | Can show selectivity for primary over secondary acetates. thieme-connect.com |

| Catalytic Deacetylation | Zinc Acetate in Methanol | Effective for selective anomeric deacetylation, but can be adapted for other positions under controlled conditions. researchgate.net |

| Organotin-mediated Deacetylation | (i-Pr)3Sn(OEt) | Reported for selective anomeric deacetylation. ccsenet.orgccsenet.org |

| Enzymatic Hydrolysis | Lipases/Esterases | Can exhibit high regioselectivity based on the enzyme's substrate specificity. |

Substrate and Probe in Biochemical Mechanism Studies

Understanding the mechanisms of enzymes, particularly their specificity and catalytic action, is a central goal of biochemistry. Modified substrates or substrate analogs are critical tools in these investigations. The deacetylated form, Methyl-2-deoxy-beta-D-ribofuranoside, serves as a simplified analog of the 2-deoxyribose moiety found in DNA and natural nucleosides.

This compound can be used to probe the active sites of enzymes involved in nucleoside and carbohydrate metabolism, such as glycosyltransferases or nucleoside phosphorylases. researchgate.netcazypedia.org Glycosyltransferases, for instance, are enzymes that catalyze the transfer of a sugar moiety from an activated donor (like a nucleotide sugar) to an acceptor molecule. nih.gov By testing Methyl-2-deoxy-beta-D-ribofuranoside as a potential acceptor substrate, researchers can determine the importance of the nucleobase and the 5'-phosphate group for enzyme recognition and activity. If the compound acts as an inhibitor, it can provide valuable information about the shape and chemical environment of the enzyme's active site. In such studies, this compound would serve as the stable, protected precursor that is deprotected just prior to its use in the biochemical assay.

Investigations of Enzyme-Substrate Interactions (e.g., Glycosidases, Kinases)

The study of enzyme-substrate interactions is fundamental to understanding biological catalysis and designing specific inhibitors. Modified carbohydrate derivatives are crucial biochemical tools for elucidating the mechanisms of enzymatic reactions. researchgate.net The structure of this compound is particularly suited for probing the active sites of enzymes that process sugar moieties, such as glycosidases and kinases.

The absence of the hydroxyl group at the 2-position is a significant modification from the parent ribose structure. This alteration can dramatically affect binding and catalysis. For enzymes like glycosidases, which cleave glycosidic bonds, a 2-deoxy substrate can act as a competitive inhibitor. The enzyme may bind the molecule, but the altered electronic properties and conformation resulting from the missing hydroxyl group can prevent the catalytic steps from proceeding. Studying the kinetics and binding affinity of such inhibitors provides valuable information about the enzyme's active site topology and the roles of specific hydroxyl groups in substrate recognition and turnover.

Similarly, in the study of kinases that phosphorylate sugars, the acetyl groups at the 3- and 5-positions block the sites of phosphorylation. These protected molecules can be used in control experiments to confirm the specific site of enzymatic phosphorylation. By comparing the interaction of the enzyme with the unprotected sugar versus the diacetate-protected version, researchers can map the binding requirements and catalytic specificity of the kinase.

Detailed research findings on related deoxy-sugar derivatives have shown their utility as potent inhibitors. For instance, 2'-deoxy derivatives of methyl β-lactoside have been demonstrated to be powerful inhibitors of β-D-galactosidase from E. coli, highlighting the critical role of the 2'-hydroxyl group in the enzymatic hydrolysis process. This principle underscores the potential of this compound as a tool to probe the active sites of various glycosidases and other carbohydrate-modifying enzymes.

Studying Nucleic Acid Metabolism Pathways

Nucleoside derivatives are indispensable tools for studying the intricate pathways of nucleic acid metabolism. researchgate.net The biosynthesis of DNA and RNA, along with their subsequent repair and degradation, involves a host of enzymes that recognize and process nucleosides and nucleotides. This compound serves as a key precursor for the synthesis of modified 2'-deoxynucleosides, which are used to investigate these metabolic pathways.

The process often involves the following steps:

Glycosylation: The methyl glycoside at the anomeric center is replaced with a nucleobase (e.g., adenine, guanine, cytosine, thymine, or a modified analogue).

Deprotection: The acetyl groups at the 3' and 5' positions are removed to reveal the free hydroxyl groups.

Phosphorylation: Cellular kinases can then phosphorylate the 5'-hydroxyl group to form the corresponding nucleotide analogues.

These synthetic nucleoside and nucleotide analogues can then be introduced into cellular systems to study the enzymes involved in the DNA metabolic pathways. For example, they can be used to assess the substrate specificity of nucleoside kinases, which are responsible for the first step in activating nucleosides for DNA synthesis. Furthermore, the resulting nucleotide analogues can be used to study DNA polymerases, determining whether the modified nucleotide is incorporated into a growing DNA strand, thereby acting as a chain terminator or a mutagenic agent. Such studies are fundamental to the development of antiviral and anticancer drugs, many of which are nucleoside analogues that disrupt nucleic acid metabolism in pathogens or cancer cells. The design of enzymes with novel functions, such as phosphodeoxyribosyltransferases for the synthesis of deoxyribonucleotides, also relies on understanding these interactions. nih.gov

Chiral Auxiliary and Intermediate in Asymmetric Synthesis

In asymmetric synthesis, the goal is to produce a specific stereoisomer of a chiral molecule. While not a chiral auxiliary in the classical sense (a group that is temporarily attached and later removed), this compound functions as a "chiral synthon" or a scaffold derived from the chiral pool. The inherent and well-defined stereochemistry of the D-ribofuranose ring provides a framework to control the stereochemical outcome of subsequent reactions.

The fixed stereocenters of the sugar ring influence the approach of reagents to other parts of the molecule, leading to the stereoselective formation of new chiral centers. This is particularly important in the synthesis of modified nucleosides, where the stereochemistry at the anomeric carbon (C1') and other positions on the sugar ring is critical for biological activity. For instance, when a nucleobase is attached to the C1' position, the existing stereochemistry of the ring directs the base to attach in the desired beta-configuration.

The use of sugar-derived aminonitriles as useful chiral scaffolds exemplifies this approach, where the chirality of the starting sugar dictates the stereochemistry of the final product. nih.gov Similarly, the use of protected methyl ribofuranosides is extensive in the construction of complex nucleoside analogues, such as 2'-C-branched ribonucleosides, where the sugar moiety serves as the chiral template. nih.gov

Development of Novel Synthetic Reagents and Methodologies

This compound is a versatile intermediate in the development of new synthetic methods, particularly for the synthesis of nucleoside analogues and other complex natural products. The functional groups of this molecule are strategically placed for selective chemical manipulation.

Methyl Glycoside: The anomeric methyl group provides stability and fixes the stereochemistry at C1. It can be readily replaced by various nucleophiles, most importantly nucleobases, in glycosylation reactions to form the crucial N-glycosidic bond of nucleosides.

Acetyl Protecting Groups: The acetate esters at the C3 and C5 positions are robust enough to withstand many reaction conditions but can be easily removed (deprotected) under mild basic conditions (e.g., using ammonia (B1221849) in methanol). This protecting group strategy allows chemists to perform reactions at other sites of the molecule without affecting the hydroxyl groups.

2-Deoxy Position: The absence of a hydroxyl group at C2 defines the molecule as a deoxyribose derivative, making it a direct precursor for 2'-deoxynucleosides, the building blocks of DNA.

A practical example of its utility is in the synthesis of 1-(2-deoxy-3,5-di-O-acetyl-β-D-ribofuranosyl)-4-chloro-5-methyl-2(1H)-pyrimidinone. researchgate.net In this synthesis, the diacetyl-protected deoxyribose moiety is already part of the starting material (3',5'-diacetylthymidine), which is then chemically modified at the nucleobase. This demonstrates how the protected sugar serves as a stable scaffold upon which complex chemical transformations can be carried out. Furthermore, related protected sugars like Methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside are used extensively as synthons to build complex, branched ribonucleosides, underscoring the importance of such protected sugar derivatives in advanced organic synthesis. nih.govresearchgate.net

Data Summary Table

| Section | Application Area | Role of this compound | Key Structural Features Utilized |

| 6.3.1 | Enzyme-Substrate Interactions | Acts as a potential inhibitor or probe for enzymes like glycosidases and kinases. | 2-deoxy position, Acetyl protecting groups |

| 6.3.2 | Nucleic Acid Metabolism | Serves as a precursor to synthesize modified 2'-deoxynucleoside analogues for studying metabolic enzymes. | Entire scaffold for glycosylation and deprotection |

| 6.4 | Asymmetric Synthesis | Functions as a chiral synthon or scaffold, using its inherent stereochemistry to direct the formation of new chiral centers. | Defined stereocenters of the D-ribofuranose ring |

| 6.5 | Novel Synthetic Methodologies | A versatile intermediate where protecting groups and the anomeric methyl group allow for selective chemical modifications. | Methyl glycoside, Acetyl protecting groups |

Future Research Directions and Unexplored Avenues

Innovations in Green Chemistry for Deoxyribofuranoside Synthesis

The principles of green chemistry are increasingly integral to modern synthetic processes, aiming to reduce environmental impact by minimizing hazardous substances and improving resource efficiency. unibo.itembopress.org The synthesis of deoxyribofuranosides, including intermediates like Methyl-2-deoxy-beta-D-ribofuranoside diacetate, is an area ripe for such innovations. Future research will likely focus on several key areas:

Sustainable Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. A primary goal is to replace these with greener alternatives, such as bio-derived solvents or water, where feasible. The selection of a solvent is critical as it must ensure the solubility of all reaction components for efficient synthesis and purification. unibo.it

Atom Economy: Developing reactions that maximize the incorporation of starting materials into the final product is a core tenet of green chemistry. This involves designing synthetic routes that avoid the use of protecting groups or employ catalytic rather than stoichiometric reagents.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions, often in aqueous environments. Research into engineered enzymes could provide novel pathways for the synthesis of deoxyribofuranose derivatives, reducing the need for traditional chemical reagents.

Renewable Feedstocks: Exploring the synthesis of key starting materials from renewable resources, such as cellulose, is a promising avenue. For instance, (1R,5S)-1-Hydroxy-3,6-dioxa-bicyclo[3.2.1]octan-2-one, a product of the catalytic pyrolysis of cellulose, has been used as a building block for nucleoside analogues. nih.gov

These green chemistry approaches aim to make the production of valuable chemical intermediates like this compound more sustainable and economically viable. embopress.org

Exploration of Novel Catalytic Systems for Stereoselective Transformations

Achieving high stereoselectivity in the formation of glycosidic bonds is a fundamental challenge in carbohydrate chemistry. nih.govharvard.edu The synthesis of 2-deoxy sugars is particularly difficult. Future research will continue to seek novel catalytic systems that provide precise control over the stereochemical outcome of glycosylation reactions.

Recent advancements have moved beyond traditional methods to include a variety of catalytic approaches, as summarized in the table below.

| Catalyst Type | Example Catalyst | Substrate Class | Typical Selectivity | Reference |

| Transition Metal | Gold(I) complexes (e.g., PPh₃AuOTf) | 2-deoxy sugars, sialic acid donors | Versatile, mild conditions | nih.gov |

| Transition Metal | Nickel(II) complexes | 2-aminoglycosyl trichloroacetimidates | Highly α-selective | nih.gov |

| Organocatalysis | Bis-thiourea derivatives | Glycosyl chlorides, phosphates | Highly β-selective for challenging substrates | nih.govfrontiersin.org |

| Boron-based | Borinic acid | Partially protected acceptors with 1,2-cis diols | Exclusively β-glycosides at the equatorial alcohol | nih.gov |

Future explorations will likely focus on:

Bifunctional Catalysts: Catalysts that can activate both the glycosyl donor and acceptor simultaneously can enhance reaction rates and selectivity. frontiersin.orgnih.gov

Photocatalysis: The use of light to drive glycosylation reactions is an emerging area that could offer new reactivity patterns and milder reaction conditions. nih.gov

Substrate-Controlled Reactions: Developing methods where the acceptor molecule dictates the stereochemical outcome can provide a powerful tool for synthesizing complex oligosaccharides. springernature.com

These novel systems are crucial for efficiently producing specific anomers of nucleosides derived from intermediates like this compound.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of complex chemical reactions. nih.gov In the context of deoxyribofuranoside synthesis, advanced computational modeling offers several avenues for future research.

Reaction Mechanism and Transition State Analysis: Techniques like Density Functional Theory (DFT) can be used to model the transition states of glycosylation reactions. nih.gov This allows chemists to understand the factors that control stereoselectivity and to rationally design catalysts and substrates that favor a desired outcome. Computational studies have already provided insight into the mechanism of bis-thiourea-catalyzed glycosylations. nih.gov

Predictive Screening: Computational models can be used to pre-screen potential substrates and catalysts before undertaking laborious and expensive experimental work. mit.edu By calculating properties such as frontier molecular orbital energies, researchers can predict which combinations are most likely to react successfully. mit.edu

Solvent and Reagent Optimization: Modeling can help in selecting the optimal reaction conditions, including the choice of solvent, by simulating how different environments affect the reaction pathway and energetics.

The table below summarizes some computational methods and their applications in nucleoside synthesis.

| Computational Method | Application | Key Insights Provided | Reference |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Optimized molecular structures, transition state energies | nih.gov |

| Austin Model 1 (AM1) | Evaluation of molecular stability and reactivity | Heats of formation, dipole moments, frontier molecular orbital energies | researchgate.net |

| Molecular Dynamics (MD) Simulation | Analysis of molecular interactions in biological systems | Stability of ligand-protein complexes, atomic fluctuations | nih.gov |

By integrating these computational approaches, the synthesis of complex molecules from building blocks like this compound can become more efficient and predictable.

Development of Highly Specific Research Probes

Modified nucleosides are essential tools in chemical biology for probing biological processes. frontiersin.orgnih.gov Intermediates such as this compound are valuable starting points for the synthesis of these molecular probes.

Future research in this area will focus on creating probes with enhanced capabilities:

Probes for DNA Polymerase Activity: Nucleobase-modified analogues are used to study the mechanisms of DNA polymerases, providing insights into how factors like shape and hydrophobicity influence enzyme activity and fidelity. frontiersin.orgnih.gov

Cell Proliferation Labels: Analogues like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) are used to label newly synthesized DNA, allowing for the visualization and quantification of cell proliferation. nih.gov Future work could focus on developing "pro-labels" with improved cell permeability and reduced cytotoxicity. nih.gov

Structural and Mechanistic Probes: The site-specific incorporation of modified nucleosides into RNA and DNA can be used to study their structure, function, and interactions with other molecules. schoolbag.info These modifications can introduce unique fluorescent properties or chemical reactivity. schoolbag.info

The development of these highly specific probes relies on the ability to chemically synthesize modified deoxyribofuranosides, highlighting the importance of versatile intermediates.

Integration with Emerging Technologies in Chemical Biology

The synthesis of novel deoxyribofuranoside derivatives is deeply connected to advancements in chemical biology. The unique properties of these modified molecules enable their use in cutting-edge technologies.

Expansion of the Genetic Code: By creating unnatural base pairs from modified nucleosides, scientists can expand the genetic alphabet. This technology allows for the site-specific incorporation of unnatural amino acids into proteins, opening up new possibilities for protein engineering and studying biological function. frontiersin.orgnih.gov

Synthetic Biology: Modified nucleosides are key components in the construction of novel biological systems and organisms. embopress.org They can be used to create synthetic genetic circuits or to engineer microorganisms for the production of valuable chemicals.

RNA Interference (RNAi) and Therapeutics: Chemically modified nucleosides are incorporated into therapeutic oligonucleotides to improve their stability, binding affinity, and pharmacokinetic properties. schoolbag.infobldpharm.com This is crucial for the development of RNA-based drugs.

The ability to synthesize a diverse range of modified nucleosides from precursors like this compound is fundamental to progress in these exciting fields of research.

Q & A

Q. What established protocols are available for synthesizing Methyl-2-deoxy-beta-D-ribofuranoside diacetate, and what parameters critically influence yield?

The synthesis typically involves sequential protection and acylation of the ribofuranose backbone. A key step is the regioselective acetylation at the 3- and 5-positions, often using benzyl or trimethylsilyl groups as temporary protecting agents. Yield optimization depends on reaction temperature (ideally 0–5°C during acetylation), stoichiometric control of acetylating agents, and anhydrous conditions to prevent hydrolysis . Evidence from analogous syntheses highlights the importance of monitoring reaction progress via TLC to avoid over-acylation.

Q. Which spectroscopic techniques are most reliable for verifying the structural integrity of this compound?

Proton NMR (¹H-NMR) is critical for confirming the absence of hydroxyl protons and the presence of acetyl methyl groups (δ 2.0–2.1 ppm). Carbon-13 NMR (¹³C-NMR) helps identify the anomeric carbon (δ 95–105 ppm) and acetate carbonyls (δ 170–175 ppm). IR spectroscopy can validate ester C=O stretches (~1740 cm⁻¹). Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular ion confirmation .

Q. What in vitro models are commonly used to evaluate the bioactivity of this compound?

Studies often employ enzyme inhibition assays targeting glycosidases or nucleoside-processing enzymes due to structural similarities to ribose derivatives. Cell-based models, such as cytotoxicity screens in cancer cell lines, are used to assess antiproliferative effects. Standardized protocols from carbohydrate drug discovery frameworks are recommended .

Advanced Research Questions

Q. How can researchers address low diastereomeric purity during the synthesis of this compound?

Low diastereomeric purity often stems from incomplete stereocontrol during glycosidation. Strategies include:

- Using chiral auxiliaries or Lewis acids (e.g., BF₃·Et₂O) to enhance anomeric selectivity.

- Employing kinetic resolution via enzymatic hydrolysis of undesired diastereomers.

- Optimizing solvent polarity (e.g., dichloromethane vs. acetonitrile) to favor transition-state alignment .

Q. What computational methods predict the metabolic stability of this compound in pharmacological studies?

Density Functional Theory (DFT) simulations can model hydrolysis pathways of acetate groups under physiological pH. Molecular docking with cytochrome P450 enzymes identifies potential oxidation sites. ADMET predictors (e.g., SwissADME) estimate bioavailability and half-life, though experimental validation via LC-MS/MS in hepatocyte models is essential .

Q. How can advanced NMR techniques resolve conformational dynamics of this compound in solution?

Rotational-echo double-resonance (REDOR) NMR or 2D NOESY experiments reveal spatial proximity between protons, clarifying ring puckering and acetyl group orientations. Variable-temperature NMR (e.g., −40°C to 25°C) can "freeze" conformational exchange for detailed analysis .

Q. What strategies reconcile contradictory reports on the biological activity of this compound?

Discrepancies may arise from batch-specific impurities or assay variability. Recommendations:

- Reproduce studies with rigorously purified batches (HPLC purity >98%).

- Validate biological activity across multiple cell lines or enzymatic systems.

- Conduct structure-activity relationship (SAR) studies to isolate active pharmacophores .

Research Gaps and Future Directions

- Standardization of Synthesis: Current protocols lack uniformity in protecting group strategies, leading to variability in intermediate purity. Development of one-pot methodologies could improve reproducibility .

- Pharmacokinetic Profiling: No in vivo data exist on absorption or tissue distribution. Isotope-labeled analogs (e.g., ¹⁴C-acetate) could enable tracer studies .

- Toxicological Screening: Long-term cytotoxicity and genotoxicity profiles remain uncharacterized. High-content screening (HCS) in 3D organoid models is suggested .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.